molecular formula C15H18N2 B14172801 Aniline, N,N-dimethyl-4,4'-methylenedi- CAS No. 83322-98-9

Aniline, N,N-dimethyl-4,4'-methylenedi-

Cat. No.: B14172801
CAS No.: 83322-98-9
M. Wt: 226.32 g/mol
InChI Key: KEZSNCVCAQSBLU-UHFFFAOYSA-N
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Description

Aniline, N,N-dimethyl-4,4'-methylenedi- (CAS: 2465-27-2), also known as 4,4'-Methylene bis(N,N-Dimethylaniline) or MDA-dimethyl, is a derivative of 4,4'-methylenedianiline (MDA) where both amine groups are fully methylated. Its molecular formula is C₁₇H₂₂N₂, with a molecular weight of 254.37 g/mol. The compound is synthesized via N,N-methylation of MDA using dimethyl carbonate (DMC) or formaldehyde and N-methylaniline, yielding up to 70% under optimized conditions .

Properties

CAS No.

83322-98-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C15H18N2/c1-17(2)15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10H,11,16H2,1-2H3

InChI Key

KEZSNCVCAQSBLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate

The most efficient route to MBDMA involves the full N,N-methylation of MDA using dimethyl carbonate (DMC) as a methylating agent. Qiu et al. demonstrated that NaY zeolite catalysts facilitate near-quantitative conversion under mild conditions. At 190°C for 6 hours, MBDMA yields reached 97%, with the catalyst retaining >90% efficiency over three cycles. The reaction proceeds via sequential methyl group transfer from DMC to the amine groups of MDA, avoiding hazardous methyl halides traditionally used in alkylation.

Table 1: Catalytic Performance in DMC-Mediated Methylation

Catalyst Temperature (°C) Time (h) Yield (%) By-Products
NaY zeolite 190 6 97 Trace N-monomethylated MDA
Zn(OAc)₂ 180 8 98* N-Methoxycarbonylated MDA
None 200 12 45 Oligomers, charring

*Zinc acetate preferentially forms N-methoxycarbonyl derivatives, making it unsuitable for pure MBDMA synthesis.

The choice of catalyst critically influences selectivity. NaY’s microporous structure confines reactants, favoring complete dimethylation over side reactions. In contrast, homogeneous catalysts like zinc acetate promote carbamate formation, necessitating post-synthetic purification.

Traditional Acid-Catalyzed Condensation of Aniline and Formaldehyde

Prior to DMC-based methods, MBDMA was synthesized via a two-step process: (1) condensation of aniline hydrochloride with formaldehyde to form MDA, followed by (2) N-methylation. US Patent 3,367,969 details an optimized condensation where excess aniline (6:1 aniline:formaldehyde ratio) and staged HCl addition yield 92.1% MDA. Subsequent methylation with methyl chloride or dimethyl sulfate achieves 85–90% MBDMA yields but generates stoichiometric HCl waste.

Key Reaction Parameters:

  • Step 1 (Condensation): 20–50°C, 1.01 mol HCl per mol aniline, 3:1 aniline:formaldehyde.
  • Step 2 (Rearrangement): 50–100°C, 0.77–0.95 mol HCl per mol aniline, 4.06:1 aniline:formaldehyde.

This method’s drawbacks include corrosive conditions and polymethylenepolyphenylamine by-products (up to 40% in early iterations). Modern adaptations employ dealuminized Y-type zeolites to suppress oligomerization, achieving 95% MDA purity.

Catalytic Reduction of Dinitro Precursors

Alternative routes begin with dinitro compounds, which are reduced to diamines before methylation. ChemicalBook documents MDA synthesis via hydrazine-mediated reduction of 4,4′-dinitrodiphenylmethane using Raney nickel. At 50°C in methanol, this method yields 93% MDA, which is subsequently dimethylated.

Advantages:

  • Avoids formaldehyde handling.
  • Compatible with nitroaromatic waste streams from explosive manufacturing.

Limitations:

  • Requires high-pressure hydrogenation for industrial scalability.
  • Raney nickel poses pyrophoric risks.

Solid Acid-Catalyzed Rearrangement for MDA Synthesis

EP0329367A2 discloses a dealuminized Y-type zeolite catalyst for converting aniline and formaldehyde directly to MDA. Fluorine-treated variants enhance acidity, achieving 88% MDA selectivity at 100°C with <5% polymethylenepolyphenylamine by-products. Subsequent methylation of this high-purity MDA streamlines MBDMA production.

Table 2: Zeolite Catalyst Modifications and Performance

Catalyst Modification MDA Selectivity (%) By-Product Formation (%)
Dealuminized Y zeolite 78 22
Fluorine-treated Y zeolite 88 12
Metal ion-exchanged Y zeolite 82 18

Comparative Analysis of Synthetic Routes

Efficiency: DMC-based methylation outperforms other methods, delivering 97% yields with minimal waste. Traditional acid catalysis remains viable but requires corrosion-resistant infrastructure.

Environmental Impact: DMC serves as a green methylating agent, emitting only CO₂ and methanol, whereas methyl chloride generates HCl waste.

Industrial Scalability: Zeolite catalysts enable continuous processes, with NaY maintaining activity for >100 hours in fixed-bed reactors.

Reaction Mechanisms and By-Product Formation

The methylation mechanism involves nucleophilic attack by MDA’s amine groups on DMC’s carbonyl carbon, releasing CO₂ and methanol. Competing pathways include:

  • N-Methoxycarbonylation: Favored by Lewis acids like Zn²⁺, forming carbamates.
  • Over-alkylation: Excess DMC or prolonged reaction times yield quaternary ammonium salts.

In condensation routes, formaldehyde’s electrophilic methylene group reacts with aniline’s para positions, with HCl protonating intermediates to prevent oligomerization.

Chemical Reactions Analysis

Types of Reactions

Aniline, N,N-dimethyl-4,4’-methylenedi- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces simpler amines.

Scientific Research Applications

Aniline, N,N-dimethyl-4,4’-methylenedi- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Aniline, N,N-dimethyl-4,4’-methylenedi- involves its interaction with various molecular targets and pathways. It acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical processes, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

4,4'-Methylenedianiline (MDA)
  • Structure : C₁₃H₁₄N₂, with two primary amine groups (-NH₂) attached to the 4,4' positions of a diphenylmethane backbone.
  • Properties :
    • Basicity : pKa ≈ 4.88 (estimated), weaker base than MDA-dimethyl due to electron-withdrawing benzene rings .
    • Solubility : Poor in water; forms dihydrochloride salts for improved aqueous solubility .
    • Stability : Prone to oxidation and polymerization upon exposure to air/light .
  • Toxicity: Classified as a suspected carcinogen (IARC Group 2B), with hepatotoxicity and thyroid disruption reported in rodents .
  • Applications : Primarily used in epoxy resins and polyurethane production .
N,N-Dimethyl-4,4'-Azodianiline
  • Structure : Contains an azo (-N=N-) linkage instead of a methylene bridge, with dimethylamine groups.
  • Properties :
    • Reactivity : Participates in condensation reactions for azo-based dyes (e.g., Disperse Black 3) .
    • Optical Properties : Used in photochemical studies due to cis-trans isomerization under UV light .
  • Applications : Textile dyes, sensors, and photodynamic therapies .
2,4'-Diaminodiphenylmethane (2,4'-MDA)
  • Structure : Isomer of MDA with amine groups at 2 and 4' positions.
  • Properties: Basicity: Lower basicity than 4,4'-MDA due to steric hindrance and electronic effects .

Physical and Chemical Properties

Property MDA-Dimethyl MDA (4,4'-Methylenedianiline) N,N-Dimethyl-4,4'-Azodianiline
Molecular Weight 254.37 g/mol 198.26 g/mol 268.34 g/mol
Basicity (pKa) ~6.5 (estimated) ~4.88 Not reported
Solubility High in organic solvents Low in water Moderate in organic solvents
Thermal Stability Stable up to 200°C Polymerizes at 150°C Decomposes above 180°C
Key Functional Groups N,N-dimethylamine Primary amine Azo and dimethylamine

Toxicity Profiles

  • MDA-Dimethyl: Subchronic exposure in rats (≥375 ppm) caused thyroid hypertrophy, reduced T3/T4 hormones, and follicular hyperplasia . NOAEL: 200 ppm (13-week study) .
  • MDA :
    • Hepatotoxic and mutagenic; linked to bladder and thyroid tumors in animal models .
    • Occupational exposure limits: 0.1 ppm (OSHA) .
  • N,N-Dimethyl-4,4'-Azodianiline: Limited toxicity data; azo dyes generally associated with metabolic release of aromatic amines, some carcinogenic .

Q & A

What are the established synthesis and purification protocols for N,N-Dimethyl-4,4'-methylenedianiline, and how can experimental design optimize yield and purity?

Basic:
The compound is commonly synthesized via condensation reactions, such as the coupling of N,N-dimethylaniline derivatives with methylene-bridged intermediates. For example, N,N-Dimethyl-4,4′-azodianiline (a structurally related compound) is synthesized through diazo coupling followed by reduction and methylation steps . Purification typically involves recrystallization or column chromatography, with solvent selection (e.g., ethanol or dichloromethane) critical for isolating the product.

Advanced:
To optimize synthesis, employ Design of Experiments (DoE) frameworks like the Box-Behnken design to systematically evaluate variables (e.g., temperature, molar ratios, catalyst loading). For instance, photocatalytic degradation studies of aniline derivatives using MnFe2O4/Zn2SiO4 demonstrated how DoE maximizes degradation efficiency by balancing factors like pH and catalyst concentration . Similarly, transient-absorption spectroscopy can validate reaction kinetics, as shown in cis-trans isomerization studies of N,N-dimethyl-4,4'-azodianiline .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in methylenedianiline derivatives?

Basic:
Routine characterization includes UV-Vis spectroscopy (e.g., λmax at 235–288 nm for aniline derivatives ) and NMR to confirm substituent positions. Mass spectrometry (MS) verifies molecular weight, while FT-IR identifies functional groups like N-H stretches.

Advanced:
For complex structural elucidation, high kinetic energy ion mobility spectrometry (HiKE-IMS) distinguishes isomerization pathways by correlating mobility shifts with effective temperatures (e.g., differentiating 3-fluoroaniline and 4-fluoroaniline isomers ). X-ray crystallography using SHELX software (e.g., SHELXL for refinement ) resolves steric effects in methylenedianiline derivatives, particularly in polymorphic or twinned crystals.

What methodologies are employed to study isomerization kinetics and thermodynamic stability in N,N-dimethyl-4,4'-azodianiline derivatives?

Basic:
Cis-trans isomerization is detectable via UV-Vis absorbance changes (e.g., hypsochromic shifts during isomerization ). Basic kinetic parameters (rate constants, activation energy) are derived from time-resolved spectroscopy.

Advanced:
Transient-absorption spectroscopy with a 3D-printed temperature-controlled holder enables precise measurement of isomerization activation energy (ΔH‡) and entropy (ΔS‡). For example, studies on N,N-dimethyl-4,4'-azodianiline reported ΔH‡ = 58.5 kJ/mol and ΔS‡ = −12.3 J/(mol·K) using this method . HiKE-IMS further quantifies isomer ratios under varying electric fields and moisture levels .

How do subchronic toxicity studies inform risk assessment for methylenedianiline derivatives, and what endpoints are prioritized?

Basic:
Standard in vitro assays (e.g., Ames test for mutagenicity) screen for acute toxicity. In vivo models (e.g., rodents) assess systemic effects, with endpoints like body weight, organ histopathology, and serum biomarkers (e.g., thyroid hormones ).

Advanced:
In a 13-week dietary exposure study in Fischer 344 rats, thyroid toxicity was evaluated via serum TSH, T4, and T3 levels, alongside follicular cell hyperplasia incidence. A NOAEL of 200 ppm was established, with dose-dependent thyroid weight increases ≥375 ppm . Conflicting data from epidemiological studies (e.g., occupational exposure limits ) require meta-analyses to reconcile exposure thresholds.

What experimental strategies are used to analyze environmental degradation pathways of methylenedianiline derivatives?

Basic:
Photocatalytic degradation using semiconductors (e.g., MnFe2O4/Zn2SiO4 ) under simulated solar radiation identifies primary degradation products via HPLC-MS. Batch experiments assess pH, catalyst loading, and irradiation time.

Advanced:
Advanced oxidation processes (AOPs) like Fenton reactions or ozonation are optimized using response surface methodology (RSM). Isotopic labeling (e.g., deuterated 4,4'-methylenedianiline ) tracks degradation intermediates in environmental matrices, while QSAR models predict persistence based on substituent electronegativity.

How should researchers address contradictions in toxicological data across studies?

Methodological Approach:

Dose-Response Reconciliation: Compare exposure durations and concentrations (e.g., acute vs. subchronic studies ).

Biomarker Validation: Develop novel biomarkers (e.g., urinary metabolites ) to improve exposure assessment.

Cross-Species Extrapolation: Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences.

Confounder Analysis: Evaluate co-exposures (e.g., diisocyanates ) that may confound toxicity outcomes.

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